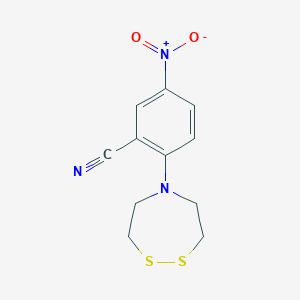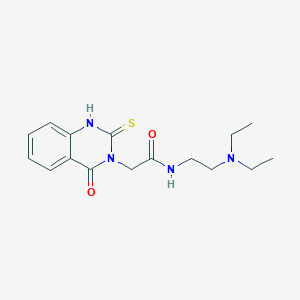
(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The presence of fluorine and trifluoromethyl groups in the compound enhances its chemical stability and lipophilicity, making it a valuable scaffold in drug discovery .
Métodos De Preparación
One common synthetic route includes the following steps :
Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through various methods, such as cyclization reactions.
Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the fluorine and trifluoromethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring. Common reagents include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It is explored for its potential therapeutic effects in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position, which exhibits different biological activities.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions, known for their distinct pharmacological profiles.
Prolinol: A hydroxylated derivative of pyrrolidine with unique stereochemistry and biological properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of fluorine and trifluoromethyl groups, which contribute to its enhanced stability and biological activity .
Propiedades
IUPAC Name |
(2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYPTFVDRSVIGM-HJXLNUONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2689696.png)


![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2689699.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2689702.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2689704.png)




![6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2689710.png)
